3-Methyl-1-(4-trifluoromethyl-phenyl)-1H-pyrazole
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Overview
Description
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole is a chemical compound characterized by a pyrazole ring substituted with a trifluoromethyl group at the 4-position of the phenyl ring and a methyl group at the 3-position of the pyrazole ring. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the following steps:
Bromination: The starting material, 4-(trifluoromethyl)aniline, undergoes bromination to form 4-(trifluoromethyl)benzene diazonium salt.
Hydrolysis: The diazonium salt is then hydrolyzed to produce 4-(trifluoromethyl)phenol.
Condensation: The phenol is condensed with acetylacetone in the presence of a base to form the pyrazole ring.
Methylation: Finally, the pyrazole ring is methylated to yield the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid derivative.
Reduction: Reduction reactions can reduce the trifluoromethyl group to a trifluoromethylamine.
Substitution: Substitution reactions can replace the hydrogen atoms on the pyrazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride, NaH).
Major Products Formed:
Oxidation: 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-trifluoromethylamine.
Substitution: Various substituted pyrazoles depending on the reagent used.
Scientific Research Applications
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer and inflammation.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole is compared with other similar compounds, such as:
4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole: Similar structure but with a methyl group at a different position.
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole: Similar structure but with the trifluoromethyl group at a different position on the phenyl ring.
3-Methyl-1-phenyl-1H-pyrazole: Similar pyrazole core but without the trifluoromethyl group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole.
Properties
Molecular Formula |
C11H9F3N2 |
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Molecular Weight |
226.20 g/mol |
IUPAC Name |
3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole |
InChI |
InChI=1S/C11H9F3N2/c1-8-6-7-16(15-8)10-4-2-9(3-5-10)11(12,13)14/h2-7H,1H3 |
InChI Key |
YOLCJSQCMQLMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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